molecular formula C17H22BrNO4 B1521370 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 1076197-05-1

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B1521370
CAS RN: 1076197-05-1
M. Wt: 384.3 g/mol
InChI Key: NBRDDWSLECLUEC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4-BP-TBCP) is a chemical compound that has been used in scientific research for a variety of purposes. It is a synthetic derivative of piperidine, a cyclic secondary amine, and is composed of four carbon atoms in a linear arrangement. 4-BP-TBCP has been used in a variety of scientific experiments, including those involving organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Applications

  • Spiro[indole‐3,4′‐piperidin]‐2‐ones Synthesis : The compound serves as a precursor in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, demonstrating its utility in creating complex molecular architectures. This synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).

  • Preparation of Orthogonally Protected Amino Acid Analogs : It is used in the preparation of amino acid analogs, such as the synthesis of 1-tert-butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, highlighting its role in the development of novel amino acid derivatives (Hammarström et al., 2005).

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : This compound contributes to the asymmetric synthesis of various piperidinedicarboxylic acid derivatives, showcasing its versatility in stereochemically controlled synthetic processes (Xue et al., 2002).

  • Synthesis of Dipeptides : The compound is instrumental in the synthesis of certain dipeptides, such as Boc-D-Ala-L-Pip-NH(i)Pr, a compound with a D-L heterochiral sequence, which is useful in peptide chemistry (Didierjean, Boussard, & Aubry, 2002).

  • Development of ACC1/2 Inhibitors : It has been utilized in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which are evaluated as ACC1/2 non-selective inhibitors, indicating its potential in medicinal chemistry applications (Chonan et al., 2011).

  • Oxindole Synthesis : It plays a role in the palladium-catalyzed CH functionalization for oxindole synthesis, highlighting its use in complex organic transformations (Magano, Kiser, Shine, & Chen, 2014).

  • Synthesis of Conformationally Constrained D-Lysine Analogue : The compound is used in the asymmetric synthesis of a novel D-lysine analogue with a piperidine skeleton, underscoring its contribution to the creation of constrained amino acid analogues (Etayo et al., 2008).

  • Synthesis of Polyamides : It is involved in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating its utility in polymer chemistry (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRDDWSLECLUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669922
Record name 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

1076197-05-1
Record name 1-(1,1-Dimethylethyl) 4-(4-bromophenyl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-05-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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